Hydroxymethyl Dasatinib
CAS No.: 910297-58-4
VCID: VC0193329
Molecular Formula: C22H26ClN7O3S
Molecular Weight: 504 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Hydroxymethyl dasatinib is not explicitly detailed within the provided search results. However, the search results do provide information on dasatinib. Dasatinib, marketed as Sprycel among other names, is a targeted therapy medication primarily used in the treatment of specific types of leukemia, including chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . It is particularly effective in cases where the Philadelphia chromosome is present (Ph+) . Dasatinib functions as a tyrosine-kinase inhibitor, targeting and blocking various tyrosine kinases such as Bcr-Abl and the Src kinase family . This mechanism helps to impede the proliferation of cancer cells . Dasatinib is a multi-kinase inhibitor used to treat Philadelphia chromosome-positive leukemias . It is effective against chronic, accelerated, or blast phase CML that exhibits resistance or intolerance to prior therapies, including imatinib mesilate . The drug was developed through a collaboration between Bristol-Myers Squibb and Otsuka Pharmaceutical Co., Ltd . Dasatinib has a higher affinity for both active and inactive conformations of the ABL kinase domain compared to imatinib . While hydroxymethyl dasatinib is not mentioned, other similar tyrosine kinase inhibitors include imatinib, nilotinib, bosutinib, and ponatinib . Dasatinib is generally administered orally . Common side effects associated with its use include low blood cell counts, swelling, rash, and diarrhea, while severe adverse effects can include bleeding, pulmonary edema, and heart failure . |
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CAS No. | 910297-58-4 |
Product Name | Hydroxymethyl Dasatinib |
Molecular Formula | C22H26ClN7O3S |
Molecular Weight | 504 g/mol |
IUPAC Name | N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) |
Standard InChIKey | KZNOWBHQESWSTD-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO |
Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide |
PubChem Compound | 11854534 |
Last Modified | Aug 15 2023 |
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